(4-Perfluorotolyl)triethoxysilane chemical properties
(4-Perfluorotolyl)triethoxysilane chemical properties
An In-depth Technical Guide to (4-Perfluorotolyl)triethoxysilane: Properties, Applications, and Experimental Protocols
Introduction
(4-Perfluorotolyl)triethoxysilane is a specialized organosilane compound characterized by the presence of a fluorinated aromatic group (a perfluorotolyl group) and a hydrolyzable triethoxysilyl group. This unique molecular architecture imparts a combination of properties, including high thermal and chemical stability from the fluorinated moiety and the ability to form robust siloxane bonds to surfaces via the triethoxysilane functionality. These characteristics make it a valuable material for advanced applications in surface science, microelectronics, and materials engineering, particularly for creating surfaces with low energy, hydrophobicity, and oleophobicity.
This guide provides a comprehensive overview of the chemical and physical properties of (4-Perfluorotolyl)triethoxysilane, its reactivity, spectroscopic signature, and applications. It is intended for researchers, scientists, and drug development professionals who are interested in leveraging the unique attributes of fluorinated silanes for surface modification and the development of advanced materials.
Chemical Identity and Core Properties
(4-Perfluorotolyl)triethoxysilane, also known as Triethoxy[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]silane, is a dense, high-boiling point liquid.[1][2] Its core structure consists of a central silicon atom bonded to three ethoxy groups and one perfluorotolyl group.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Reference |
| CAS Number | 561069-04-3 | [1] |
| Molecular Formula | C13H15F7O3Si | [1][2] |
| Molecular Weight | 380.33 g/mol | [1][2] |
| Boiling Point | 68-70°C / 1.5 mmHg | [1][2] |
| Density | 1.29 g/cm³ | [1] |
Reactivity and Hydrolysis Mechanism
The reactivity of (4-Perfluorotolyl)triethoxysilane is dominated by the triethoxysilyl group. Like other alkoxysilanes, it undergoes hydrolysis in the presence of water, particularly under acidic or basic catalysis, to form reactive silanol (Si-OH) groups. These silanols can then condense with each other to form stable siloxane (Si-O-Si) bonds or react with hydroxyl groups on the surface of a substrate (like glass, silicon, or metal oxides) to form a durable, covalently bonded coating.[3][4]
The perfluorotolyl group is chemically robust and generally unreactive under typical processing conditions, lending stability to the modified surface. The moisture-sensitive nature of the triethoxysilyl group necessitates storage under inert and dry conditions to prevent premature hydrolysis and polymerization.[5]
Caption: Hydrolysis and condensation of (4-Perfluorotolyl)triethoxysilane.
Spectroscopic Characterization
Spectroscopic techniques are essential for verifying the identity and purity of (4-Perfluorotolyl)triethoxysilane and for characterizing surfaces modified with this compound.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the ethoxy group protons (-O-CH₂- and -CH₃). The chemical shifts would be similar to other triethoxysilanes, with the quartet for the methylene protons appearing around 3.8 ppm and the triplet for the methyl protons around 1.2 ppm.[6][7] |
| ¹⁹F NMR | Complex signals in the aromatic region characteristic of the -C₆F₄-CF₃ group. |
| ¹³C NMR | Resonances for the ethoxy carbons and the carbons of the perfluorinated aromatic ring. |
| FT-IR | Characteristic vibrational bands for Si-O-C (~1100, 1080, 960 cm⁻¹), C-F bonds (strong absorptions in the 1100-1350 cm⁻¹ region), and aromatic C=C stretching (~1600-1450 cm⁻¹).[8][9][10] |
| Mass Spec. | The mass spectrum would show a molecular ion peak and characteristic fragmentation patterns involving the loss of ethoxy groups and fragments from the perfluorotolyl ring.[11] |
Applications in Material Science and Surface Modification
The primary application of (4-Perfluorotolyl)triethoxysilane is in surface modification, where it is used to create highly hydrophobic and oleophobic surfaces.[12][13] The low surface energy of the perfluorotolyl group is responsible for the repellent properties of the modified surfaces.
Key Application Areas:
-
Protective Coatings: It can be used to form water- and oil-repellent, anti-fouling, and anti-weathering coatings on substrates like masonry, metal, and wood.[14]
-
Microfluidics: In microfluidic devices, particularly those made from poly(dimethylsiloxane) (PDMS), this silane can be used to modify the channel surfaces.[12][13] This modification can reduce the non-specific adsorption of biomolecules and control electroosmotic flow.[12]
-
Biomaterials and Drug Development: Fluorinated surfaces can be used for the selective adsorption and separation of fluorous-tagged peptides and proteins, which is a technique employed in proteomics and drug discovery.[12][13]
-
Glass and Optics: Treatment of glass surfaces with (4-Perfluorotolyl)triethoxysilane can create anti-reflective and self-cleaning properties.[14]
Caption: General workflow for surface modification using silanization.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling (4-Perfluorotolyl)triethoxysilane. It is classified as an irritant.[2]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats.[5][15] Work in a well-ventilated area or under a chemical fume hood.[5]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[5] This compound is moisture-sensitive and should be stored under an inert gas like argon or nitrogen.[5]
-
First Aid:
Experimental Protocol: Surface Modification of a Silicon Wafer
This protocol describes a typical procedure for creating a hydrophobic surface on a silicon wafer.
Materials:
-
(4-Perfluorotolyl)triethoxysilane
-
Anhydrous Toluene
-
Silicon wafers
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Deionized water
-
Nitrogen gas stream
-
Oven
Procedure:
-
Substrate Cleaning and Activation: a. Immerse silicon wafers in piranha solution for 15 minutes to clean organic residues and generate surface hydroxyl (-OH) groups. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care and appropriate PPE). b. Rinse the wafers thoroughly with deionized water. c. Dry the wafers under a stream of nitrogen gas and then bake in an oven at 120°C for 30 minutes to remove residual water.
-
Silanization: a. Prepare a 1% (v/v) solution of (4-Perfluorotolyl)triethoxysilane in anhydrous toluene in a glove box or under an inert atmosphere. b. Immerse the cleaned and dried silicon wafers in the silane solution for 1 hour at room temperature. c. Ensure the container is sealed to prevent exposure to atmospheric moisture.
-
Post-Treatment: a. Remove the wafers from the silane solution and rinse them sequentially with fresh toluene to remove any physisorbed silane. b. Dry the wafers under a nitrogen stream. c. Cure the coated wafers in an oven at 120°C for 1 hour to promote the formation of covalent siloxane bonds to the surface.
-
Characterization: a. The success of the surface modification can be verified by measuring the water contact angle. A successful coating should result in a highly hydrophobic surface with a contact angle significantly greater than 90°. b. X-ray Photoelectron Spectroscopy (XPS) can be used to confirm the presence of fluorine and silicon on the surface.
Conclusion
(4-Perfluorotolyl)triethoxysilane is a highly versatile chemical for creating robust, low-energy surfaces. Its dual functionality allows for covalent attachment to a wide range of substrates, while the perfluorinated aromatic group provides exceptional hydrophobicity, oleophobicity, and chemical stability. These properties make it an enabling material for advanced applications in fields ranging from protective coatings and microfluidics to biomaterials and diagnostics. Understanding its chemical properties, reactivity, and handling requirements is key to successfully implementing it in research and development.
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